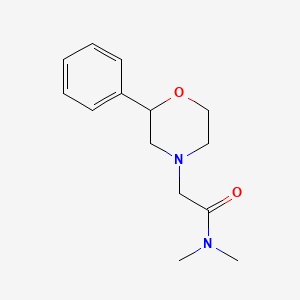

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide

Description

N,N-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a morpholine ring substituted with a phenyl group at the 2-position and an N,N-dimethylacetamide moiety.

Properties

IUPAC Name |

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15(2)14(17)11-16-8-9-18-13(10-16)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXRQESDYHYFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide typically involves the reaction of morpholine derivatives with phenylacetic acid derivatives under specific conditions. One common method includes:

Starting Materials: Morpholine, phenylacetic acid, and dimethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as and a solvent like . The mixture is stirred at room temperature for several hours.

Industrial Production Methods: While specific industrial production methods for N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives

- Morpholine vs. Heterocyclic Cores : The morpholine ring in the target compound provides a balance of hydrogen-bonding (N and O atoms) and lipophilicity, contrasting with zolpidem’s imidazopyridine core, which enhances aromatic stacking and receptor binding .

- Chloro or fluoro substituents () enhance electronegativity and may improve membrane permeability .

Physicochemical and Crystallographic Properties

Table 2: Key Physicochemical Parameters

- The target compound’s lower LogP compared to halogenated analogues suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

- Crystallographic data from analogues () indicate that acetamide derivatives often form hydrogen-bonded dimers (R22(10) motifs) or π-π interactions, critical for solid-state stability.

Biological Activity

N,N-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dimethyl-2-(2-phenylmorpholin-4-yl)acetamide is characterized by the following structural features:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Phenyl Group : A benzene ring attached to the morpholine.

- Dimethylamide Group : Contributes to the compound's lipophilicity and potential receptor interactions.

The molecular formula is , and it exhibits properties conducive to biological activity, including moderate solubility in organic solvents.

1. Enzyme Interactions

Research indicates that N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide interacts with various enzymes, potentially modulating their activity. For instance, studies have shown that compounds with similar structures can inhibit glucosylceramide synthase, an enzyme involved in sphingolipid metabolism, which is crucial in diseases like Gaucher disease .

2. Receptor Binding

The compound's ability to bind to specific receptors has been investigated. Its structural similarity to known pharmacological agents suggests it may interact with neurotransmitter receptors, influencing neurological pathways. This interaction could be beneficial in developing treatments for neurodegenerative diseases .

The mechanism of action of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide involves:

- Binding Affinity : The compound binds to target proteins, altering their conformation and activity.

- Inhibition of Pathways : By inhibiting specific enzymes or receptors, the compound can disrupt pathological processes, such as lipid accumulation in lysosomal storage disorders.

Case Studies and Experimental Evidence

- In Vivo Studies : In animal models, the compound demonstrated significant efficacy in reducing glucosylceramide levels, indicating its potential as a therapeutic agent for Gaucher disease. For example, a study reported a 34% reduction in brain glucosylceramide levels at a dosage of 1 mg/kg .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has a favorable half-life in liver microsomes, suggesting stability and prolonged action in biological systems .

- Comparative Analysis : When compared to other morpholine derivatives, N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide exhibited unique chemical properties that enhance its biological activity. The presence of both morpholine and phenyl groups allows for diverse interactions within biological systems.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Enzyme Interaction | Glucosylceramide synthase inhibition |

| Receptor Binding | Potential interaction with neurotransmitter receptors |

| In Vivo Efficacy | 34% reduction in brain glucosylceramide at 1 mg/kg |

| Pharmacokinetic Stability | Extended half-life in liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.